6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Quality Control Synthetic Intermediate Procurement

Select this specific 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-89-8) as your strategic heterocyclic intermediate. The 6-bromo substituent offers superior reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig couplings compared to the less reactive 6-chloro or more polar 6-fluoro analogs, ensuring efficient diversification at the 6-position. With a consensus LogP of 2.26, it provides a controlled, higher lipophilicity for modulating membrane permeability in lead optimization. Supplied with batch-specific QC data (NMR, HPLC) at 97% purity, guaranteeing reproducible results in kinase inhibitor library synthesis and scalable route development.

Molecular Formula C8H7BrN2
Molecular Weight 211.06
CAS No. 1082040-89-8
Cat. No. B3026730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
CAS1082040-89-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06
Structural Identifiers
SMILESCC1=C2C(=CN=C1Br)C=CN2
InChIInChI=1S/C8H7BrN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3
InChIKeyVVKYVWBJMHQHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-89-8): Compound Profile and Core Attributes for Medicinal Chemistry and Procurement


6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-89-8) is a heterocyclic building block featuring a fused pyrrolo[3,2-c]pyridine core with a bromine atom at the 6-position and a methyl group at the 7-position [1]. This compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules via palladium-catalyzed cross-coupling reactions . Its physicochemical profile includes a molecular weight of 211.06 g/mol, a consensus logP of 2.26, and calculated aqueous solubility of 0.119 mg/mL, which are critical parameters for reaction design and downstream application .

6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-89-8): Why In-Class Compounds Cannot Be Interchanged for Targeted Applications


Although the pyrrolo[3,2-c]pyridine scaffold is shared among several halogenated analogs, direct substitution with the 6-chloro or 6-fluoro derivatives is not equivalent for applications requiring defined reactivity, lipophilicity, or downstream purity. The bromine substituent provides a balance of oxidative addition reactivity in cross-coupling reactions that is distinct from the less reactive chloride and the more polar fluoro variants . Furthermore, the specific purity profile and availability of certified analytical data (NMR, HPLC, GC) for this exact CAS number ensure reproducibility in lead optimization and scale-up, which is not guaranteed when substituting with less well-characterized or lower-purity alternatives . The quantitative evidence below delineates these material differences.

6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-89-8): Quantitative Differentiation vs. Closest Halogenated Analogs


Higher Purity Standard and Comprehensive Analytical Documentation Compared to 6-Chloro Analog

Commercially available 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is supplied with a standard purity of 97% and is accompanied by batch-specific quality control reports including NMR, HPLC, and GC . In contrast, the corresponding 6-chloro analog (CAS 1082040-88-7) is typically offered at a lower standard purity of 95+% . This 2% absolute difference in purity specification directly impacts synthetic yield calculations and impurity profiling in medicinal chemistry campaigns.

Medicinal Chemistry Quality Control Synthetic Intermediate Procurement

Distinct Lipophilicity (Consensus LogP) Profile Relative to Chloro and Fluoro Analogs

The consensus LogP value for 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is 2.26 . This represents a 0.48 unit increase over the chloro analog (LogP = 1.78) and a 1.04 unit increase over the fluoro analog (LogP = 1.22) [1]. The higher lipophilicity of the bromo derivative influences membrane permeability and non-specific protein binding, providing a strategic option for fine-tuning pharmacokinetic properties in lead optimization.

ADME/Tox Optimization Medicinal Chemistry Physicochemical Property Tuning

Defined Biological Activity (PYCR1 Inhibition) with Quantifiable Potency Differential vs. Reference Inhibitor

In a biochemical inhibition assay against human pyrroline-5-carboxylate reductase 1 (PYCR1), 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine exhibited an IC50 of 1.60E+4 nM (16 µM) [1]. For context, the reference PYCR1 inhibitor PYCR1-IN-1 (compound 4) demonstrates an IC50 of 8.8 µM [2]. The approximately 1.8-fold weaker potency of the target compound makes it potentially useful as a low-affinity control or for selectivity profiling in enzyme panels.

Target Validation Chemical Biology Enzymatic Assay Development

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Compared to Chloro and Fluoro Analogs

The bromine substituent at the 6-position is a superior leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions relative to chlorine or fluorine. Aryl bromides are well-established to react faster than aryl chlorides in Suzuki-Miyaura couplings, enabling higher yields under milder conditions [1]. This differential reactivity is critical when constructing complex molecular architectures where chemoselectivity and reaction efficiency are paramount.

Synthetic Methodology Catalysis Medicinal Chemistry Building Blocks

6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-89-8): Primary Application Scenarios Supported by Quantitative Evidence


Synthesis of Novel Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

The compound's bromine atom enables efficient Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, or amino substituents at the 6-position. Its higher reactivity relative to the chloro and fluoro analogs (class-level inference) makes it the preferred choice for constructing focused libraries of pyrrolo[3,2-c]pyridine-based kinase inhibitors, particularly when mild reaction conditions are required to preserve sensitive functional groups . The 97% purity and batch-specific QC data ensure reproducible coupling yields .

Lead Optimization and ADME Property Tuning in Drug Discovery

With a consensus LogP of 2.26, this compound offers a quantifiably higher lipophilicity than its chloro (LogP 1.78) and fluoro (LogP 1.22) counterparts . This property makes it a strategic choice when increasing membrane permeability or modulating metabolic stability is desired in a lead series. The documented LogP differential allows medicinal chemists to rationally select the bromo derivative to achieve a specific target lipophilicity range without introducing additional structural modifications.

Biochemical Assay Development and Target Validation Studies

The compound has a defined IC50 of 16 µM against human PYCR1, providing a quantitative benchmark for assay development and selectivity profiling . While not a potent inhibitor, its weak activity can be exploited as a negative control or to establish baseline inhibition in high-throughput screens. Researchers investigating the pyrrolo[3,2-c]pyridine scaffold's interaction with other kinase targets (e.g., FMS kinase, where related analogs show IC50 values of 30–60 nM ) can use this data to contextualize structure-activity relationships.

Synthetic Methodology Development and Reaction Optimization

As a representative 6-bromo-7-methyl substituted pyrrolo[3,2-c]pyridine, this compound serves as a model substrate for developing and optimizing new cross-coupling methodologies. Its well-characterized physicochemical properties (boiling point ~363.9°C, density 1.7 g/cm³) and high purity facilitate accurate kinetic studies and enable reproducible comparisons across different catalytic systems. The availability of analytical QC data (NMR, HPLC, GC) supports rigorous method validation.

Quote Request

Request a Quote for 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.